4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol
Description
Properties
IUPAC Name |
4-bromo-2-methoxy-6-[(Z)-methoxyiminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-8-4-7(10)3-6(9(8)12)5-11-14-2/h3-5,12H,1-2H3/b11-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIXSEODENXQET-WZUFQYTHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NOC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=N\OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol typically involves the following steps:
Methoxylation: The addition of a methoxy group to the phenol ring.
Methoxyimino Formation: The formation of the methoxyimino group through a reaction with methoxyamine.
The reaction conditions for these steps often involve the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxyimino group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Research indicates that this compound exhibits notable antimicrobial and antifungal properties. It has shown effectiveness against various bacterial and fungal strains, making it a candidate for developing new antibiotics or antifungal agents.
- The presence of the methoxyimino group is believed to enhance its bioactivity compared to related compounds lacking this functional group.
-
Mechanism of Action
- The compound may interact with biological targets, such as enzymes and receptors involved in antibiotic resistance mechanisms. This suggests its potential role in overcoming antibiotic resistance, which is a significant challenge in modern medicine.
- The mechanism involves enzyme inhibition by binding to active sites, potentially stabilizing the inhibitor-enzyme complex through hydrogen bonding with amino acid residues.
-
Research on Enzyme Inhibition
- Studies have focused on its use as a ligand in binding studies and enzyme inhibition assays, providing insights into its potential as a therapeutic agent.
Chemical Synthesis and Industrial Applications
-
Synthesis Methods
- The synthesis typically involves methoxylation followed by the formation of the methoxyimino group through reactions with methoxyamine. Common solvents include dichloromethane or ethanol, often using catalysts like sulfuric acid or hydrochloric acid to facilitate reactions .
- In industrial settings, large-scale reactors may be utilized for continuous flow processes to optimize yield and purity.
-
Building Block for Complex Molecules
- This compound serves as a building block in synthesizing more complex organic molecules, which can be valuable in various chemical industries.
-
Production of Specialty Chemicals
- It may also be used in the production of specialty chemicals or as an intermediate in the manufacture of dyes and pigments.
Case Studies and Research Findings
- Antioxidant Activity Studies
- Biological Activity Assessment
- Crystallographic Studies
Mechanism of Action
The mechanism by which 4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxyimino group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Structural and Functional Differences
Substituent Effects
- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) derivative (C₁₅H₁₁BrF₃NO₂) exhibits increased electron-withdrawing character, enhancing stability and altering solubility compared to the target compound .
- Heterocyclic Modifications: Replacement of the methoxyimino group with a thiadiazole ring (C₁₁H₁₀BrN₃O₂S) introduces sulfur and nitrogen atoms, broadening coordination capabilities and UV absorption profiles (n→π* transitions at 368 cm⁻¹) .
Stereochemical Considerations
- The E-configuration in chlorinated analogs (e.g., C₁₃H₈BrCl₂NO) promotes intramolecular hydrogen bonding (O-H···N), stabilizing planar geometries , whereas the Z-configuration in the target compound may favor distinct metal-ligand interactions.
Theoretical vs. Experimental Data
Physicochemical Properties
- Solubility : Thiadiazole derivatives exhibit superior solubility in polar aprotic solvents (DMSO/DMF) compared to the target compound .
- Thermal Stability: Bromo-methylphenylamino derivatives (C₁₅H₁₅Br₂NO₂) show higher predicted boiling points (~476°C) due to extended conjugation and intermolecular interactions .
Biological Activity
4-Bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol is a compound of significant interest due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C11H12BrN2O3
- Molecular Weight : 303.12 g/mol
- IUPAC Name : this compound
This compound features a bromine atom, methoxy groups, and an oxime functional group, which contribute to its biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has also shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Human colorectal carcinoma HCT-116 | 0.5 |
| Human lung cancer A549 | 0.8 |
| Human liver carcinoma Huh7 | 0.6 |
Mechanistically, it appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. Studies have shown that it can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in various models of inflammation. This effect is mediated through the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit multiple kinases involved in cell signaling pathways, including CDK1 and GSK-3β, leading to reduced cell proliferation and increased apoptosis in cancer cells .
- Modulation of Inflammatory Pathways : By inhibiting NF-kB and MAPK pathways, the compound reduces the expression of inflammatory mediators, contributing to its anti-inflammatory effects .
- Oxime Functionality : The presence of the methoxyimino group is believed to enhance the compound's interaction with biological targets, increasing its potency against various pathogens and cancer cells .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Model : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tissues .
- Inflammatory Disease Model : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound significantly decreased levels of pro-inflammatory cytokines and improved clinical symptoms associated with inflammation .
Q & A
Q. What are the optimal synthetic routes for 4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol?
Methodological Answer:
- Condensation Reaction : Synthesize via Schiff base formation by reacting a brominated methoxy-phenol derivative with a methoxyimino-containing aldehyde under reflux in anhydrous ethanol. Monitor reaction progress using TLC or HPLC .
- Purification : Recrystallize from ethanol or use column chromatography with ethyl acetate/hexane gradients to isolate the product. Confirm purity via melting point analysis and NMR spectroscopy .
- Critical Parameters : Control reaction temperature (60–80°C) and anhydrous conditions to prevent hydrolysis of the imine bond. Use nitrogen atmosphere to avoid oxidation .
Q. How to characterize the molecular structure of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve single-crystal structure to confirm stereochemistry (Z-configuration at the imine bond) and intramolecular hydrogen bonding (e.g., O–H···N interactions) .
- Spectroscopic Techniques :
- NMR : Analyze and NMR for methoxy (δ ~3.8–4.0 ppm), phenolic OH (δ ~10–12 ppm), and imine proton (δ ~8.5 ppm). Use - COSY to verify coupling patterns .
- IR : Identify stretching vibrations for C=N (1600–1650 cm) and phenolic O–H (3200–3500 cm) .
Advanced Research Questions
Q. How do computational studies contribute to understanding the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Mulliken charges. Compare computational results with experimental UV-Vis spectra to validate electronic transitions .
- Nonlinear Optical (NLO) Properties : Compute hyperpolarizability (β) to assess potential applications in materials science. Correlate with substituent effects (e.g., bromine’s electron-withdrawing nature) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Tautomerism Analysis : Investigate keto-enol tautomerism via variable-temperature NMR or X-ray diffraction. For example, the imine group may exhibit E/Z isomerism under different conditions .
- Cross-Validation : Combine multiple techniques (e.g., high-resolution MS for molecular formula, NOESY for spatial proximity of protons) to resolve ambiguities in NMR assignments .
Q. How to evaluate the environmental fate and stability of this compound?
Methodological Answer:
- Degradation Studies : Design experiments to assess hydrolysis (pH 3–9), photolysis (UV irradiation), and microbial degradation. Use HPLC-UV or LC-MS to quantify degradation products .
- Partition Coefficients : Measure log (octanol-water) to predict bioaccumulation potential. Computational tools like EPI Suite can supplement experimental data .
Q. How do substituent variations (e.g., bromine, methoxy) influence reactivity and biological activity?
Methodological Answer:
- Comparative Synthesis : Prepare analogs (e.g., replacing bromine with chlorine or methoxy with ethoxy) and compare their antibacterial/antifungal activities via MIC assays. Use SAR analysis to identify critical substituents .
- Electrophilicity Index : Calculate via DFT to predict reactivity in nucleophilic environments (e.g., interactions with biological thiols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
